2,3,3',4,5'-Pentachlorobiphenyl

説明

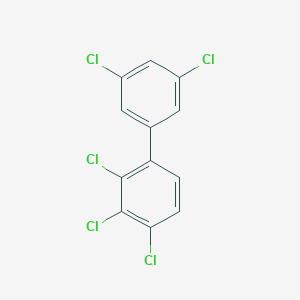

Structure

3D Structure

特性

IUPAC Name |

1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCDNZSLJWJDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074206 | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-41-3 | |

| Record name | PCB 108 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources, Environmental Occurrence, and Global Distribution of 2,3,3 ,4,5 Pentachlorobiphenyl

Primary and Secondary Sources of Environmental Introduction

The introduction of PCB 122 into the environment is a result of both direct and indirect anthropogenic activities. These can be categorized into its historical use in industrial products, subsequent contamination from waste, and unintentional formation during combustion processes.

Historically, PCBs were not produced as individual congeners but as complex technical mixtures, with the most well-known in the United States being the Aroclor series manufactured by Monsanto. echemi.com These mixtures were utilized in a wide array of industrial applications, primarily due to their excellent insulating and non-flammable properties. epa.gov They were extensively used as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids, plasticizers, and dye carriers. epa.gov

2,3,3',4,5'-Pentachlorobiphenyl was a constituent of some of these commercial PCB mixtures. Analysis of Aroclor compositions has identified the presence of PCB 122, although its concentration varied between different Aroclor types and even between different batches of the same Aroclor. For instance, detailed analyses of Aroclor 1254 have shown the presence of PCB 122 as a minor component.

Table 1: Weight Percent of 2,3,3',4,5'-Pentachlorobiphenyl (PCB 122) in a Specific Lot of Aroclor 1254

| Aroclor Lot | Weight Percent of PCB 122 |

| Aroclor 1254 (Lot G4) | 0.58% |

Source: Adapted from Frame, G. M. (1997). A more recent, comprehensive, and quantitative congener-specific PCB analysis on the 17 Aroclor mixtures.

Releases from these industrial applications occurred through leakages from equipment, accidental spills, and improper disposal practices, leading to the direct contamination of soil and water.

The widespread use of PCB-containing products has resulted in their inevitable entry into waste streams. Improper disposal of these products in municipal and industrial landfills is a significant secondary source of environmental contamination. Over time, PCBs can leach from these landfills into the surrounding soil and groundwater.

Beyond its intentional production as part of commercial mixtures, 2,3,3',4,5'-Pentachlorobiphenyl can be unintentionally formed and released during various combustion processes. The incineration of municipal and industrial waste, which may contain chlorinated compounds, can lead to the de novo synthesis of PCBs. service.gov.uk

Studies of emissions from waste incinerators have confirmed the release of a range of PCB congeners. Research in the United Kingdom identified several pentachlorobiphenyls among the frequently detected congeners in exhaust gases from waste incineration plants. nih.gov Another study in Korea found that tetra- and penta-chlorinated biphenyls were generally dominant in the flue gas of both industrial and municipal solid waste incinerators. nih.gov

However, specific emission concentrations for 2,3,3',4,5'-Pentachlorobiphenyl from these sources are not consistently reported. The composition of PCB congeners in incinerator emissions is highly variable and depends on the composition of the waste feed and the combustion conditions.

Table 2: General Findings on PCB Homologue Groups in Incinerator Flue Gas

| Incinerator Type | Dominant PCB Homologue Groups |

| Industrial Waste Incinerator (Korea) | Tetra- and Penta-CBs |

| Municipal Solid Waste Incinerator (Korea) | Tetra- and Penta-CBs |

Source: Adapted from Kim, J. E., et al. (2004). Concentration and congener patterns of polychlorinated biphenyls in industrial and municipal waste incinerator flue gas, Korea.

Global Distribution and Environmental Compartments

The chemical properties of 2,3,3',4,5'-Pentachlorobiphenyl, particularly its semi-volatility and persistence, facilitate its long-range transport and subsequent deposition in ecosystems far from its original sources.

PCBs are subject to atmospheric transport, allowing them to be distributed globally. They can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. Once in the atmosphere, they can be transported over long distances before being redeposited through wet and dry deposition. This process of "global distillation" leads to the accumulation of these compounds in colder regions of the world.

While atmospheric monitoring programs have documented the presence of various PCB congeners in the air, specific concentration data for 2,3,3',4,5'-Pentachlorobiphenyl is limited. Monitoring studies often focus on a subset of indicator PCBs or the total PCB concentration, making it difficult to ascertain the atmospheric levels of this specific congener.

Due to atmospheric deposition and direct discharges, 2,3,3',4,5'-Pentachlorobiphenyl is found in aquatic environments worldwide. Its hydrophobic nature causes it to partition from the water column and accumulate in sediments, which act as a long-term reservoir for these compounds.

Numerous studies have documented PCB contamination in the sediments of rivers, lakes, and oceans. However, similar to atmospheric data, most studies report total PCB concentrations or focus on a limited number of congeners. Specific and comprehensive data on the concentration of 2,3,3',4,5'-Pentachlorobiphenyl in various freshwater and marine ecosystems are not widely available. The presence and concentration of this congener in aquatic environments would be influenced by proximity to historical sources of PCB contamination and the specific Aroclor mixtures that were used in the region.

Aquatic Distribution in Freshwater and Marine Ecosystems

Water Column Concentrations

No specific data on the concentrations of 2,3,3',4,5'-Pentachlorobiphenyl in the water column were found. Studies of aquatic environments typically report total PCB concentrations or focus on other, more prevalent pentachlorobiphenyls. waterquality.gov.au

Sediment Accumulation and Sequestration

Information on the accumulation and sequestration of 2,3,3',4,5'-Pentachlorobiphenyl in sediments is not specifically available. Sediment studies generally measure a suite of indicator congeners or total PCBs to assess contamination levels, and data for PCB 122 is not singled out. ospar.orguiowa.eduepa.gov

Terrestrial Distribution in Soils

Similarly, research on soil contamination by PCBs does not provide specific concentration data for 2,3,3',4,5'-Pentachlorobiphenyl. Reports tend to focus on the spatial distribution of total PCBs or other individual congeners. nih.govnih.gov

Due to the strict requirement to focus solely on 2,3,3',4,5'-Pentachlorobiphenyl and the lack of specific findings for this compound, the generation of an article that meets the requested criteria for detail and scientific accuracy is not possible.

Environmental Fate and Transport Mechanisms of 2,3,3 ,4,5 Pentachlorobiphenyl

Persistence and Environmental Stability

Polychlorinated biphenyls (PCBs) are recognized for their high resistance to degradation, leading to their prolonged presence in the environment. pjoes.com This persistence is a significant factor in their potential for long-range transport and bioaccumulation.

Resistance to Chemical and Biochemical Degradation

2,3,3',4,5'-Pentachlorobiphenyl, as a member of the pentachlorobiphenyl group, exhibits considerable resistance to both chemical and biological degradation processes. The five chlorine atoms on the biphenyl (B1667301) structure contribute to its chemical stability and make it less susceptible to breakdown.

Generally, the persistence of PCB congeners increases with the number of chlorine atoms. While lower-chlorinated PCBs can biodegrade more readily, highly chlorinated biphenyls, including pentachlorobiphenyls, are notably resistant to such processes. inig.pl The degradation of PCBs in the environment is slow, with estimated half-lives ranging from 3 to 37 years, depending on the number and position of chlorine atoms. wikipedia.org

However, some microbial degradation of pentachlorobiphenyls has been observed. For instance, the cyanobacterium Anabaena PD-1 has demonstrated the ability to degrade various PCB congeners, including 2,3,3',4,5'-pentachlorobiphenyl (PCB 122). In one study, the biodegradation of PCB 122 by Anabaena PD-1 reached 53.0% after 25 days. nih.gov The degradation of PCBs by microorganisms can occur through two main pathways: anaerobic dechlorination followed by aerobic degradation. wikipedia.orgresearchgate.net Under anaerobic conditions, a chlorine atom is removed, and in aerobic conditions, the biphenyl ring is cleaved. wa.gov

Studies on the chemical degradation of PCBs have explored methods such as oxidation. However, PCBs are highly resistant to chemical, photochemical, and biological degradation, necessitating the use of strong oxidizing agents for their breakdown. pjoes.com

Table 1: Biodegradation of Selected PCB Congeners by Anabaena PD-1

| PCB Congener | IUPAC No. | Biodegradation (%) after 25 days |

| 3,4,5-Trichloro-2,3-dichlorobiphenyl | 122 | 53.0 |

| 2,3,4-Trichloro-2,3,4-trichlorobiphenyl | 128 | 17.8 |

| 2,3,4-Trichloro-2,3,5-trichlorobiphenyl | 130 | 36.2 |

| 2,3,4,6-Tetrachloro-2,3-dichlorobiphenyl | 131 | 53.0 |

| 2,3,4-Trichloro-2,3,6-trichlorobiphenyl | 132 | 40.2 |

Source: Adapted from Zhang, H., et al. (2015). nih.gov

Distribution and Partitioning in Environmental Matrices

The movement and distribution of 2,3,3',4,5'-Pentachlorobiphenyl in the environment are largely governed by its tendency to sorb to particles and its potential for volatilization.

Sorption to Particulate Matter and Organic Carbon Content

Due to its hydrophobic nature, 2,3,3',4,5'-Pentachlorobiphenyl has a strong affinity for particulate matter, soil, and sediment, particularly those with high organic carbon content. This sorption process significantly influences its transport and bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. While a specific experimental Log Koc value for 2,3,3',4,5'-Pentachlorobiphenyl was not found in the reviewed literature, it is expected to be high, in line with other pentachlorobiphenyls.

Volatilization and Atmospheric Deposition

Volatilization is a significant transport mechanism for PCBs, allowing them to move from soil and water into the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. Specific, experimentally determined data for the vapor pressure of 2,3,3',4,5'-Pentachlorobiphenyl were not available in the reviewed sources.

Once in the atmosphere, PCBs can be transported over long distances and are eventually removed from the atmosphere through wet and dry deposition. Wet deposition involves the removal of PCBs by precipitation (rain or snow), while dry deposition involves the settling of particle-bound PCBs. The atmospheric deposition flux of a specific congener like PCB 122 can vary significantly depending on proximity to sources and atmospheric conditions. While general data on PCB deposition exists, specific flux measurements for 2,3,3',4,5'-Pentachlorobiphenyl were not identified in the reviewed literature.

Abiotic Transformation Pathways

In addition to biological degradation, 2,3,3',4,5'-Pentachlorobiphenyl can undergo transformation in the environment through abiotic processes, with photodegradation being a primary pathway.

Photodegradation and Photolysis in Various Media

Photodegradation, or the breakdown of chemicals by light, is a significant abiotic transformation process for PCBs. In the atmosphere, the reaction with hydroxyl (OH) radicals is a major degradation pathway. For the related isomer, 2,3,3',4,4'-pentachlorobiphenyl, the estimated photooxidation half-life in the atmosphere due to reaction with OH radicals ranges from 8 to 80 days. epa.gov

In aqueous environments, the presence of substances like humic acids can sensitize the photodegradation of PCBs. The photolysis of PCBs in organic solvents like hexane (B92381) has also been studied. Irradiation of various PCB congeners in hexane with a mercury lamp resulted in their degradation through dechlorination. nih.gov The reactivity of chlorine atoms to photolytic removal is generally in the order of ortho > meta > para. nih.gov

Table 2: Estimated Atmospheric Half-life of a Pentachlorobiphenyl Isomer

| Compound | Process | Half-life | Comment |

| 2,3,3',4,4'-Pentachlorobiphenyl | Reaction with OH radicals in air | 8 - 80 days | Estimated value. The compound is expected to exist partially in the particulate phase. |

Source: Adapted from US EPA (1998). epa.gov

Compound Names

| Trivial Name | IUPAC Name |

| PCB 122 | 2,3,3',4,5'-Pentachlorobiphenyl |

| PCB 128 | 2,2',3,3',4,4'-Hexachlorobiphenyl |

| PCB 130 | 2,2',3,3',4,5'-Hexachlorobiphenyl |

| PCB 131 | 2,2',3,3',4,6-Hexachlorobiphenyl |

| PCB 132 | 2,2',3,3',4,6'-Hexachlorobiphenyl |

Influence of UV Intensity on Photolytic Dechlorination

Table 1: Illustrative Example of the Effect of Exposure Time to UV Radiation on the Decomposition of Chlorfenapyr (B1668718) This table illustrates the general principle of increased degradation with prolonged UV exposure for an unrelated compound, as specific data for 2,3,3',4,5'-Pentachlorobiphenyl is not available.

| Exposure Time (hours) | Decomposition (%) |

| 0 | 0.00 |

| 3 | 31.42 |

| 6 | 45.08 |

| 12 | 60.11 |

| 24 | 78.43 |

| 48 | 90.07 |

Data sourced from a study on the photodecomposition of chlorfenapyr under UV-rays (254 nm). nih.gov

Formation of Less Chlorinated Intermediates and Biphenyl

The photolytic degradation of pentachlorobiphenyls proceeds through a stepwise dechlorination process, resulting in the formation of less chlorinated PCB congeners. The primary reaction is the homolytic cleavage of a C-Cl bond, which forms a biphenyl radical and a chlorine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form a less chlorinated biphenyl. researchgate.net This process continues, leading to the formation of tetrachlorobiphenyls, trichlorobiphenyls, dichlorobiphenyls, and monochlorobiphenyls. Ultimately, complete dechlorination can lead to the formation of biphenyl. researchgate.net

While the specific photolytic pathway for 2,3,3',4,5'-pentachlorobiphenyl has not been detailed in available research, studies on other pentachlorobiphenyl isomers provide insight into the expected intermediates. For example, the photolysis of a mixture of PCB congeners, including 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), resulted in less chlorinated congeners as the major intermediates, with biphenyl being a major final product. nih.gov

Solvent Effects on Photodegradation Efficacy

The solvent in which photolysis occurs can significantly impact the efficiency and products of the reaction. The solvent can act as a hydrogen donor, which is crucial for the stabilization of the aryl radical formed after chlorine cleavage. researchgate.net Different solvents can have varying hydrogen-donating abilities, thus affecting the rate of dechlorination.

A study on five different PCB congeners, including a pentachlorobiphenyl isomer (PCB 101), in methanol (B129727), ethanol, and 2-propanol found that the choice of solvent had a significant effect on the removal of the PCBs. nih.gov Ethanol was determined to be the optimal solvent in this particular study, as the use of methanol led to the formation of methoxylated products and 2-propanol was found to be highly toxic. nih.gov Another study investigating the photolysis of various PCB congeners in methanol confirmed the formation of methoxylated PCBs as solvent adducts, particularly for congeners with ortho-chlorines. nih.gov The interaction between the solvent and the excited state of the PCB molecule can influence the reaction pathway and the nature of the degradation products. rsc.orgresearchgate.net The use of surfactant and solvent mixtures has also been explored to enhance the photodecay of PCBs. nih.gov

Table 2: Effect of Different Solvents on the Photolysis of Various PCB Congeners This table summarizes findings from a study on different PCB congeners, as specific comparative data for 2,3,3',4,5'-Pentachlorobiphenyl is not available.

| Solvent | Observation | Reference |

| Methanol | Formation of methoxylated products. | nih.govnih.gov |

| Ethanol | Selected as the optimum solvent in one study due to higher degradation rates and fewer toxic byproducts compared to methanol and 2-propanol. | nih.gov |

| 2-Propanol | Found to be highly toxic in one study. | nih.gov |

| Hexane | Used as a nonpolar medium for studying the photolytic decay of several PCB congeners. | researchgate.net |

Biotic Transformation Pathways

In addition to abiotic processes, 2,3,3',4,5'-pentachlorobiphenyl can be transformed by biological organisms, particularly microorganisms. These biotic transformations are critical in determining the ultimate fate and persistence of this compound in the environment.

Microbial Degradation Processes

Microorganisms have evolved diverse metabolic pathways to degrade PCBs. The degradability of a specific PCB congener depends on its chlorine substitution pattern and the environmental conditions, which dictate whether anaerobic or aerobic processes will dominate.

Under anaerobic conditions, such as those found in submerged sediments, highly chlorinated PCBs can undergo reductive dechlorination. nih.govnih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This is a biologically mediated process where PCBs can serve as electron acceptors. nih.gov The microorganisms responsible for this process gain energy from this reaction. epa.gov Reductive dechlorination is a crucial first step in the breakdown of highly chlorinated PCBs, as it produces less chlorinated congeners that are more susceptible to aerobic degradation. nih.gov

Studies on other pentachlorobiphenyl isomers have shown that dechlorination often occurs preferentially at the meta and para positions. epa.gov For instance, research on the anaerobic dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) revealed a pathway involving the formation of tetrachlorobiphenyls and trichlorobiphenyls through the removal of meta and para chlorines. researchgate.net The addition of anaerobic digested sludge has been shown to enhance the microbial dechlorination of PCBs by providing essential nutrients and a diverse microbial community, including known dechlorinating bacteria such as Dehalobium and Dehalobacter. nih.gov

Less chlorinated PCBs, including those produced from anaerobic dechlorination, can be degraded by aerobic bacteria. The most well-studied pathway for aerobic PCB degradation is the biphenyl dioxygenase (bph) pathway. nih.gov This pathway involves a series of enzymatic reactions that lead to the cleavage of the biphenyl rings.

The initial step is the dioxygenation of the biphenyl molecule, catalyzed by biphenyl dioxygenase, to form a cis-dihydrodiol. nih.govresearchgate.net This is followed by dehydrogenation to a dihydroxybiphenyl, which then undergoes meta-cleavage by a dihydroxybiphenyl dioxygenase. The resulting product is further metabolized to chlorobenzoic acids, which can then be mineralized to carbon dioxide and water by some bacteria. nih.gov

While specific studies on the aerobic degradation of 2,3,3',4,5'-pentachlorobiphenyl are limited, research on other pentachlorobiphenyls provides valuable insights. For example, the bacterium Microbacterium paraoxydans has been shown to degrade 2,2',4,5,5'-pentachlorobiphenyl (PCB 101). researchgate.netnih.gov Furthermore, the bioaugmentation of contaminated sediments with aerobic PCB-degrading bacteria, such as Paraburkholderia xenovorans strain LB400, has been shown to effectively reduce PCB emissions. nih.govacs.org

Role of Specific Microbial Consortia and Bacterial Strains

The biodegradation of PCBs is a complex process significantly influenced by the composition and metabolic capabilities of microbial communities. While extensive research has been conducted on various PCB congeners, specific data on the microbial degradation of 2,3,3',4,5'-Pentachlorobiphenyl remains limited. However, insights can be drawn from studies on other pentachlorobiphenyls and the general principles of PCB microbiology.

Under anaerobic conditions, the primary mechanism for PCB transformation is reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl structure. This process is crucial as it often reduces the toxicity of the congeners and makes them more susceptible to subsequent aerobic degradation. Research on marine sediments from the Venice Lagoon contaminated with various PCBs, including the spiked congener 2,3,4,5,6-pentachlorobiphenyl, suggests that sulfate-reducing, spore-forming bacteria may play a significant role in the dechlorination of highly chlorinated PCBs. oup.comoup.comnih.gov In these studies, the addition of molybdate, an inhibitor of sulfate-reducing bacteria, halted the dechlorination process, indicating their involvement. oup.comoup.comnih.gov While not directly focused on PCB 110, these findings suggest a potential role for similar microbial guilds in its anaerobic transformation.

Aerobic degradation of PCBs typically involves the action of dioxygenase enzymes, which introduce oxygen atoms into the biphenyl rings, leading to ring cleavage and eventual mineralization. Several bacterial genera, including Pseudomonas, Rhodococcus, Burkholderia, and Comamonas, are well-known for their ability to degrade PCBs aerobically. nih.gov For instance, a study on a microbial consortium, designated GYB1, demonstrated its capability to metabolize 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), a different pentachlorobiphenyl congener. While the specific strains within this consortium were not fully detailed, this research highlights the potential of microbial consortia in degrading highly chlorinated PCBs.

The efficiency of PCB degradation can be enhanced by the synergistic action of different bacterial strains within a consortium. For example, a constructed consortium of Comamonas testosteroni YAZ2 and a genetically modified Escherichia coli strain expressing a biphenyl dioxygenase from Burkholderia xenovorans LB400 showed enhanced degradation of a commercial PCB mixture. nih.gov This suggests that a combination of strains with complementary enzymatic activities could be effective for the breakdown of complex PCB mixtures that may include congeners like PCB 110.

| Microbial Group/Strain | PCB Congener(s) Studied | Key Findings | Reference |

| Sulfate-reducing, spore-forming bacteria | 2,3,4,5,6-Pentachlorobiphenyl | Implicated in the anaerobic reductive dechlorination in marine sediments. | oup.comoup.comnih.gov |

| Microbial Consortium GYB1 | 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Capable of metabolizing this pentachlorobiphenyl congener. | |

| Comamonas testosteroni YAZ2 and engineered E. coli | Kanechlor KC-300 (PCB mixture) | A consortium of these strains showed enhanced degradation of the PCB mixture. | nih.gov |

Priming Strategies for Enhanced Dechlorination

"Priming" in bioremediation refers to the addition of a substance to stimulate the activity of indigenous microorganisms capable of degrading a target contaminant. For PCBs, various priming strategies have been explored to enhance their dechlorination, although specific studies on 2,3,3',4,5'-Pentachlorobiphenyl are scarce.

One common approach is the use of halogenated aromatic compounds as primers. The rationale is that these compounds can induce the expression of dehalogenating enzymes and increase the biomass of dehalogenating bacteria. nih.gov For instance, the addition of other PCB congeners or brominated biphenyls has been shown to stimulate the dechlorination of weathered Aroclor mixtures. clu-in.org However, a study involving the spiking of marine sediment with 2,3,4,5,6-pentachlorobiphenyl did not show a significant priming effect on the dechlorination of pre-existing PCBs, suggesting that the effectiveness of priming can be site- and congener-specific. oup.comoup.comnih.gov

Non-halogenated compounds have also been investigated as primers. Biphenyl, the basic structure of PCBs, is a well-known inducer of the aerobic PCB degradation pathway. nih.gov Its addition can stimulate the co-metabolism of PCBs, where the microorganisms grow on biphenyl while fortuitously degrading the PCB congeners.

| Priming Strategy | Mechanism of Action | Examples of Priming Agents | Reference |

| Halo-priming | Induction of dehalogenating enzymes and enrichment of dehalogenating microorganisms. | Other PCB congeners, brominated biphenyls. | nih.govclu-in.org |

| Co-metabolism Induction | Stimulation of the growth of PCB-degrading microorganisms and induction of degradative enzymes. | Biphenyl. | nih.gov |

| Nutrient Supplementation | Enhancement of overall microbial activity. | Nitrogen and phosphorus sources. | nih.gov |

Phytotransformation in Plants

The uptake of PCBs by plants is generally limited by their hydrophobicity; more highly chlorinated PCBs tend to bind strongly to soil organic matter and are less available for plant uptake. However, once inside the plant, PCBs can undergo metabolic transformations. A key metabolic process is hydroxylation, catalyzed by plant enzymes such as cytochrome P450 monooxygenases. This process makes the PCB molecule more water-soluble and facilitates further conjugation with plant molecules like sugars or amino acids.

A study on the chiral pentachlorobiphenyl congener, 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), demonstrated that whole poplar plants could metabolize it to form hydroxylated metabolites, specifically 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl. nih.gov This indicates that plants possess the enzymatic machinery to transform pentachlorobiphenyls. It is plausible that 2,3,3',4,5'-Pentachlorobiphenyl could undergo similar hydroxylation reactions in tolerant plant species.

The extent of phytotransformation can vary significantly between plant species and even between different cultivars of the same species. Research on the phytoremediation of another pentachlorobiphenyl, 2,3',4,4',5-pentachlorobiphenyl, in microcosms vegetated with alfalfa (Medicago sativa) and Italian ryegrass (Lolium italicum) showed a reduction in its concentration in the soil, suggesting plant-associated degradation.

It is important to note that the metabolic pathways for PCBs in plants are not fully elucidated, and the resulting metabolites could also have environmental implications.

| Plant Species | PCB Congener Studied | Observed Transformation/Metabolite | Reference |

| Poplar (Populus sp.) | 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl | nih.gov |

| Alfalfa (Medicago sativa) | 2,3',4,4',5-Pentachlorobiphenyl | Reduction in soil concentration. | |

| Italian Ryegrass (Lolium italicum) | 2,3',4,4',5-Pentachlorobiphenyl | Reduction in soil concentration. |

Bioaccumulation and Trophic Transfer of 2,3,3 ,4,5 Pentachlorobiphenyl in Ecological Systems

Mechanisms of Bioaccumulation in Organisms

The bioaccumulation of 2,3,3',4,5'-pentachlorobiphenyl in an organism is a complex process governed by its physicochemical properties and the physiological characteristics of the organism. Key mechanisms include its uptake from various environmental compartments, its tendency to partition into fatty tissues, and the kinetics that govern its concentration within an organism over time.

Uptake from Environmental Compartments (e.g., sediment, water)

Aquatic organisms can absorb 2,3,3',4,5'-pentachlorobiphenyl directly from contaminated water across their respiratory surfaces, such as gills in fish. researchgate.net Due to their hydrophobic nature, PCBs, including PCB-110, have a low solubility in water and tend to adsorb to organic matter and sediment particles. epa.govfrontiersin.org Consequently, organisms living in or near sediments, known as benthic organisms, can be exposed to high concentrations of this compound. greenfacts.org The uptake from sediment can occur through direct contact and ingestion of sediment particles. epa.gov For instance, studies have shown that the physical and geochemical properties of sediments, such as organic carbon content and particle size, directly influence the bioavailability and subsequent bioaccumulation of PCBs in organisms like polychaetes. epa.govfacetsjournal.com In the Salish Sea, sediment PCBs were identified as the primary predictor of tissue lipid PCBs in various sediment feeders. facetsjournal.com

Lipophilic Partitioning and Storage in Lipid-Rich Tissues

2,3,3',4,5'-Pentachlorobiphenyl is a lipophilic, or "fat-loving," compound. This characteristic is a crucial factor in its bioaccumulation, as it readily partitions from the aqueous environment of the bloodstream and body fluids into the lipid-rich tissues of organisms, where it is stored. greenfacts.org The high octanol-water partition coefficient (Kow) of PCBs is a key indicator of their lipophilicity and, consequently, their potential for bioaccumulation. frontiersin.org Tissues with high lipid content, such as adipose tissue (fat) and the liver, tend to accumulate the highest concentrations of PCBs. researchgate.net This storage in fatty tissues allows the compound to persist in the organism's body for extended periods, as it is shielded from metabolic processes that might otherwise break it down and excrete it. greenfacts.org

Bioconcentration Kinetics and Factors (e.g., molecular weight)

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The kinetics of this process, which describe the rates of uptake and elimination, determine the bioconcentration factor (BCF) – a measure of how much a chemical concentrates in an organism compared to the water. For PCBs, BCFs can be very high, indicating a strong tendency to accumulate in aquatic life. nih.gov

The molecular weight and structure of a PCB congener influence its bioconcentration potential. While a direct linear relationship between the octanol-water partition coefficient (log Kow) and the BCF is not always observed for all PCB congeners, the degree of chlorination, which is related to molecular weight, is a significant factor. nih.gov Studies on the tadpole Xenopus laevis exposed to a mixture of PCBs showed that the relationship between BCF and log Kow followed a parabolic pattern, suggesting selective bioconcentration and potential metabolism of some congeners. nih.gov A study on the freshwater fish Puntius ticto demonstrated that the bioconcentration of PCBs can be described by a first-order uptake model. cwejournal.org

Biomagnification within Food Webs

As 2,3,3',4,5'-pentachlorobiphenyl moves up the food chain, its concentration tends to increase at each successive trophic level. This process, known as biomagnification, is a significant concern for top predators, who can accumulate dangerously high levels of this and other persistent organic pollutants.

Trophic Magnification Factors in Aquatic and Terrestrial Food Chains

Trophic Magnification Factors (TMFs) are used to quantify the extent of biomagnification in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. The TMF is determined by the slope of the linear regression between the log-transformed concentration of the chemical in organisms and their respective trophic levels. mdpi.com

Studies have consistently shown that PCBs biomagnify in both aquatic and terrestrial food webs. greenfacts.org For instance, research in a small boreal lake in Finland demonstrated the bioaccumulation potential of PCBs across all trophic levels, and TMFs were used to measure this potential. nih.gov In a study of the lower food web of Keuka Lake, PCB-110 was one of the dominant congeners found in mysid shrimp, indicating its transfer from lower trophic levels. esf.edu While specific TMFs for 2,3,3',4,5'-pentachlorobiphenyl are not widely reported in the reviewed literature, the general principles of PCB biomagnification apply. The hydrophobicity of a PCB congener, often represented by its log Kow, is a key factor influencing its TMF. nih.gov

Influence of Trophic Level on Congener Accumulation Profiles

The position of an organism in the food web, its trophic level, significantly influences the profile of PCB congeners it accumulates. As PCBs are transferred up the food chain, there is often a selective enrichment of more highly chlorinated and persistent congeners. figshare.com This is because these congeners are typically more lipophilic and less readily metabolized and excreted.

The accumulation patterns of PCB congeners can vary among different species and trophic levels due to differences in diet, metabolic capacity, and other physiological factors. researchgate.net For example, a study on the aquatic food web of the Kalamazoo River Superfund site found that patterns of PCB congeners varied among trophic levels, with selective bioaccumulation of more chlorinated congeners in organisms at higher trophic levels. figshare.com This differential accumulation means that top predators are not only exposed to higher total PCB concentrations but also to a mixture of congeners that may be more persistent and potentially more toxic.

Factors Modulating Bioaccumulation and Biomagnification

Organismal Biotransformation Capacities and Metabolic Rates

The persistence of any given Polychlorinated Biphenyl (B1667301) (PCB) congener within an organism is heavily dependent on the organism's ability to metabolize and excrete it. This biotransformation is primarily carried out by the cytochrome P450 (CYP) enzyme system, located mainly in the liver. nih.govnih.gov The rate of metabolism is dictated by the specific molecular structure of the PCB congener—namely, the number and position of its chlorine atoms. greenfacts.org

Generally, PCBs with fewer chlorine atoms are metabolized more quickly. nih.gov The presence of adjacent, non-chlorinated carbon atoms (vicinal hydrogens), especially in the meta and para positions of the biphenyl rings, provides a site for CYP enzymes to initiate oxidation, the first step towards detoxification and elimination. nih.govnih.gov Congeners that lack these features are more resistant to breakdown and, therefore, tend to be more persistent and bioaccumulate to a greater degree. nih.gov

PCB 107 is a pentachlorobiphenyl, placing it in the mid-range of chlorination. Its structure (2,3,3',4,5'-) includes vicinal hydrogens at the C5-C6 positions on one ring. This configuration, specifically the presence of adjacent ortho- and meta-unsubstituted positions, makes it susceptible to metabolism. Research on ringed seals from the Baltic Sea identified congeners with this structural motif (vicinal ortho-meta hydrogens and one or no ortho-chlorine) as being more readily biotransformed. nih.gov Studies suggest that both CYP1A- and CYP2B-like enzymes are involved in the metabolism of these types of PCBs in seals. nih.gov Therefore, while PCB 107 is persistent, its structure allows for a higher rate of metabolic transformation compared to more heavily chlorinated congeners or those without favorably positioned unsubstituted sites.

| PCB Congener | PCB Number | Chlorine Atoms | Structural Features Relevant to Metabolism | Relative Metabolic Potential |

|---|---|---|---|---|

| 3,3'-Dichlorobiphenyl | PCB 11 | 2 | Multiple vicinal H-atoms (meta-para) | High |

| 2,2',5,5'-Tetrachlorobiphenyl | PCB 52 | 4 | Vicinal H-atoms (meta-para) | Moderate-High |

| 2,3,3',4,5'-Pentachlorobiphenyl | PCB 107 | 5 | Vicinal H-atoms (ortho-meta) | Moderate |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 | 6 | Lacks vicinal H-atoms | Low |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | PCB 180 | 7 | Lacks vicinal H-atoms | Very Low |

Ecological Factors (e.g., feeding preferences, habitat use, migration)

The bioaccumulation of PCB 107 in an organism is profoundly influenced by its environment and behavior. Ecological factors such as diet, habitat choice, and migratory patterns determine the primary pathways and extent of exposure. greenfacts.orgscispace.com

Feeding Preferences and Diet: Diet is a principal route of PCB exposure for many organisms, particularly for more chlorinated and lipophilic ("fat-loving") compounds like pentachlorobiphenyls. researchgate.netepa.gov PCBs accumulate in the fatty tissues of prey animals. When predators consume this prey, the PCBs are transferred and accumulate in the predator's own fat stores, a process known as biomagnification. greenfacts.orgnih.gov Therefore, organisms at higher trophic levels (top predators) generally exhibit higher concentrations of PCBs. nih.gov The specific prey consumed is critical; for example, fish that consume other fish will accumulate more PCBs than those that feed on phytoplankton.

Habitat Use: An organism's choice of habitat directly impacts its PCB exposure. PCBs are not very soluble in water and tend to bind strongly to sediments and organic particles. greenfacts.orgnm.gov Consequently, aquatic environments with contaminated sediments act as long-term reservoirs for these pollutants. nih.gov Bottom-dwelling (benthic) organisms and species that feed on them often have high body burdens of PCBs. greenfacts.org For example, a study of the Detroit River using caged bluegill sunfish demonstrated that fish accumulate PCBs from their environment, and those living in close association with contaminated sediments can have significant uptake. nih.gov Similarly, striped bass in the Hudson River showed that individuals residing primarily in freshwater habitats with known contamination had higher PCB levels than those that spent more time in marine environments. mdpi.com

Migration: The migratory behavior of a species can also modulate PCB accumulation. During periods of low food intake, such as long-distance migration, animals metabolize their fat stores for energy. nih.gov This process can release stored PCBs back into the bloodstream, potentially leading to toxic effects. Furthermore, migration can expose animals to varying levels of contamination. A species might feed in a highly contaminated area and then migrate to a cleaner environment, carrying its PCB burden with it and potentially introducing the contaminants to a new food web.

| Ecological Factor | Influence on PCB 107 Bioaccumulation | Example Scenario |

|---|---|---|

| Feeding Preference | Higher trophic level and consumption of fatty prey increases accumulation. | A piscivorous (fish-eating) seal will have higher PCB 107 levels than the herring it consumes. |

| Habitat Use | Living in or feeding from contaminated sediments increases exposure and uptake. | A bottom-feeding catfish in a historically industrialized river will likely have higher PCB 107 concentrations than a pelagic fish in the open ocean. |

| Migration | Can lead to exposure in "hotspots" and mobilization of stored PCBs during energy deficit. | A migratory bird stopping to feed in a contaminated estuary can accumulate PCBs and transport them to its breeding grounds. |

Maternal Transfer in Higher Trophic Levels

In higher trophic level species such as marine mammals, birds, and even humans, a significant route of PCB exposure for offspring is maternal transfer. nih.govwikipedia.org This vertical transmission occurs both before birth (placental transfer) and after birth (lactation). wikipedia.org

Because PCB 107 is a lipophilic compound, it accumulates in the fat-rich tissues of the mother. ewg.org During gestation, a portion of this stored PCB burden can be mobilized and cross the placental barrier, exposing the developing fetus. wikipedia.org Studies on arctic beluga whales have shown that the efficiency of placental transfer is related to the congener's physicochemical properties. researchgate.net Specifically, PCBs with a lower octanol-water partition coefficient (log Kₒw) are transferred more readily. PCB 107 has a reported log Kₒw of approximately 6.5, suggesting it is efficiently transferred to the fetus. researchgate.net

Lactation represents an even more significant pathway for maternal transfer. nih.gov PCB 107 accumulated in the mother's blubber or other fat reserves is mobilized to produce lipid-rich milk. The nursing offspring then ingests these contaminants along with essential nutrients. nih.govwikipedia.org This process can result in the offspring having peak lifetime PCB concentrations during its first year of life. nih.gov For the mother, lactation serves as a major route of elimination, often resulting in lower PCB burdens in females that have had multiple offspring compared to males or non-breeding females of the same age. researchgate.netresearchgate.net This offloading to offspring, however, exposes the young during critical developmental periods. ewg.org

| PCB Congener | PCB Number | Log Kₒw (approx.) | Predicted Maternal Transfer Efficiency |

|---|---|---|---|

| 2,2',5-Trichlorobiphenyl | PCB 28 | 5.7 | High |

| 2,3,3',4,5'-Pentachlorobiphenyl | PCB 107 | 6.5 | High |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) | PCB 118 | 6.7 | Moderate-High |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 | 7.0 | Moderate |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | PCB 180 | 7.4 | Lower |

Ecotoxicological Research and Mechanistic Insights of 2,3,3 ,4,5 Pentachlorobiphenyl in Non Human Biota

Congener-Specific Toxic Potency and Toxic Equivalency Factor (TEF) Methodology

The toxic equivalency factor (TEF) is a tool used to assess the health risk posed by complex mixtures of dioxin-like compounds (DLCs). nih.gov This methodology establishes a relative potency scale, ranking the dioxin-like activity of a compound in comparison to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each compound and its respective TEF value, providing an estimate of the total TCDD-like activity. epa.gov

Relative Potency Compared to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

The polychlorinated biphenyl (B1667301) (PCB) congener 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) is recognized as a prototypical agonist for the aryl hydrocarbon receptor (AHR), exhibiting toxic and biochemical potencies similar to TCDD. nih.govnih.gov Structure-function relationship studies have identified coplanar PCBs, such as 3,3',4,4',5-pentaCB, as a major structural class that elicits "TCDD-like" responses. nih.govwou.edu These compounds are noted for their ability to competitively bind to the AHR. nih.govwou.edu

Contribution of Specific Pentachlorobiphenyl Congeners to Total Toxic Equivalents

The contribution of individual pentachlorobiphenyl congeners to the total toxic equivalents (TEQ) is determined by their concentration in a mixture and their assigned TEF. For instance, in a two-year study on female Harlan Sprague-Dawley rats, the hepatic levels of PCB 126 and 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) were measured. On a TCDD equivalents basis, these levels corresponded to 28 ng TEQ/g for PCB 126 and 0.4 ng TEQ/g for PCB 118, highlighting the significant contribution of the highly potent PCB 126 to the total TEQ. nih.gov

The TEF approach is considered the most credible method for assessing mixtures of dioxin-like chemicals, including PCBs, by converting the concentrations of individual congeners into TCDD toxicity equivalence concentrations (TEC). researchgate.net This allows for a cumulative assessment of all chemicals that act via the AHR. researchgate.net

Table 1: WHO/IPCS Interim TEFs for Human Intake of Selected PCBs

| Congener IUPAC No. | Structure | TEF |

| 77 | 3,3',4,4'-TCB | 0.0005 |

| 126 | 3,3',4,4',5-PeCB | 0.1 |

| 169 | 3,3',4,4',5,5'-HxCB | 0.01 |

| 105 | 2,3,3',4,4'-PeCB | 0.0001 |

| 114 | 2,3,4,4',5-PeCB | 0.0005 |

| 118 | 2,3',4,4',5-PeCB | 0.0001 |

| 123 | 2',3,4,4',5-PeCB | 0.0001 |

| 156 | 2,3,3',4,4',5-HxCB | 0.0005 |

| 157 | 2,3,3',4,4',5'-HxCB | 0.0005 |

| 167 | 2,3',4,4',5,5'-HxCB | 0.00001 |

| 189 | 2,3,3',4,4',5,5'-HpCB | 0.0001 |

| 170 | 2,2',3,3',4,4',5-HpCB | 0.0001 |

| 180 | 2,2',3,4,4',5,5'-HpCB | 0.00001 |

| Source: WHO/IPCS, 1994 ornl.gov |

Cellular and Molecular Mechanisms of Action

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

The toxic effects of many dioxin-like compounds, including 2,3,3',4,5'-Pentachlorobiphenyl, are mediated through their binding to the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov Upon ligand binding, the AHR translocates from the cytoplasm to the nucleus. nih.govnih.gov In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). nih.govnih.gov

This activated AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) located in the upstream regulatory regions of target genes. nih.gov This binding initiates the recruitment of co-regulator proteins and chromatin remodeling factors, ultimately leading to changes in the expression of AHR target genes. nih.gov

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 family)

A well-documented consequence of AHR activation is the induction of xenobiotic metabolizing enzymes, particularly those belonging to the Cytochrome P450 (CYP) superfamily. nih.gov For example, 3,3',4,4',5-pentachlorobiphenyl (PCB 126) has been shown to strongly induce the expression of CYP1A1 and CYP1B1 mRNA. nih.gov

Studies in the marine fish scup (Stenotomus chrysops) demonstrated that a low dose of 3,3',4,4',5-pentachlorobiphenyl (PeCB) induced hepatic microsomal CYP1A protein and its catalytic activities, ethoxyresorufin-O-deethylase (EROD) and methoxyresorufin-O-demethylase (MROD). nih.gov However, at a high dose, while CYP1A mRNA expression was strongly induced, the actual levels of CYP1A protein and its catalytic activities were minimally induced or remained at control levels, suggesting a post-transcriptional suppression. nih.gov This suppression was specific to CYP1A, as other P450 enzymes were not significantly affected. nih.gov

Alteration of Gene Transcription

The binding of the AHR-ARNT complex to XREs directly alters gene transcription. nih.gov Research has shown that AHR agonists, like PCB 126, can induce changes in the expression of a wide array of genes beyond just the CYP family. nih.gov

A study on adult zebrafish exposed to 3,3',4,4',5-pentachlorobiphenyl (PCB126) revealed differential expression of a large number of genes. nih.gov Gene ontology analysis of these differentially expressed genes showed an enrichment of terms related to xenobiotic metabolism, oxidative stress, and immune function. nih.gov Furthermore, the exposure led to widespread DNA hypomethylation in the testis, with differentially methylated regions being associated with genes involved in RNA processing, iron-sulfur cluster assembly, and gluconeogenesis. nih.gov This indicates that the alteration of gene transcription by this pentachlorobiphenyl congener is a complex process involving epigenetic modifications. nih.gov

Endocrine System Modulation

PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects in non-human biota. wa.gov

The interaction of pentachlorobiphenyls with estrogen receptors (ERs) is complex, with different congeners exhibiting varying effects. Research on the commercial PCB mixture Aroclor 1221, which is low in chlorine content, demonstrated estrogenic activity in female rats. psu.edu Studies on specific congeners have shown that PCBs can modulate estrogen receptor signaling. For example, chronic exposure to 2,3',4,4',5-pentachlorobiphenyl (PCB 118) was found to cause a significant downregulation of estrogen receptor 1 (ERα) in the endometrium of female mice, contributing to implantation failures. nih.gov

Furthermore, developmental exposure to the PCB mixture Aroclor 1221 led to a significant decrease in the number of cells expressing estrogen receptor-beta (ERβ) in the anteroventral periventricular nucleus (AVPV) of the rat brain, a region critical for female reproductive function. nih.gov These findings suggest that pentachlorobiphenyls can disrupt reproductive processes by altering the expression of key estrogen receptors in target tissues.

The thyroid system is a primary target for PCB toxicity. jst.go.jp Extensive research on the congener 2,3',4,4',5-pentachlorobiphenyl (PCB 118) has elucidated several mechanisms by which it disrupts thyroid function. Studies in Wistar rats and in rat thyroid cell lines (FRTL-5) have shown that PCB 118 impairs thyroid function by decreasing the expression of the sodium/iodide symporter (NIS) protein. jst.go.jpnih.govnih.gov The NIS protein is essential for the first step of thyroid hormone biosynthesis, and its reduction leads to lower synthesis and secretion of thyroid hormones. jst.go.jp

Mechanistically, PCB 118-induced thyroid dysfunction is linked to mitochondrial damage. jst.go.jpnih.gov Exposure leads to increased mitochondrial oxidative stress, characterized by a significant rise in reactive oxygen species (ROS) production. jst.go.jpnih.gov This is accompanied by a decrease in the mRNA expression of several mitochondrial respiratory chain genes. jst.go.jpnih.gov The increased oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in the observed thyroid dysfunction. jst.go.jpnih.gov

| Biological System | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Wistar Rats (in vivo) | Decreased serum thyroid hormone levels | Reduced NIS protein expression, mitochondrial damage | jst.go.jp |

| FRTL-5 Rat Thyroid Cells (in vitro) | Reduced NIS protein expression | Activation of AhR and JNK pathways | jst.go.jpnih.gov |

| Wistar Rats & FRTL-5 Cells | Increased Reactive Oxygen Species (ROS) | Mitochondrial respiratory chain disruption | jst.go.jpnih.gov |

| Wistar Rats & FRTL-5 Cells | Activation of JNK pathway | ROS-dependent activation | jst.go.jpnih.gov |

Interference with Cellular Signaling (e.g., calcium channels, dopamine (B1211576) levels)

Pentachlorobiphenyls can interfere with crucial cellular signaling pathways beyond the endocrine system. One significant area of impact is neurotransmitter signaling. Research on PC12 cells, a cell line derived from a rat adrenal gland tumor, has shown that certain ortho-substituted PCB congeners, including a pentachlorobiphenyl, effectively decrease the amount of potassium-evoked dopamine (DA) released. nih.gov The study concluded that the decrease in DA release was a result of lower cellular dopamine levels, rather than a direct inhibition of the release machinery. nih.gov

While direct evidence for 2,3,3',4,5'-pentachlorobiphenyl's effect on calcium channels is limited, related compounds are known to disrupt calcium homeostasis. For example, the coplanar congener 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126) has been shown to affect voltage-gated potassium channels (Kv1.3 and Kv1.5), which are critical for maintaining cellular membrane potential and signaling in various cell types, including those in the immune and cardiovascular systems. koreascience.kr Specifically, PCB 126 shifted the steady-state activation curves of human Kv1.3 channels, indicating an alteration of their function. koreascience.kr Dopamine itself can induce calcium signals in brain cells like astrocytes through pathways involving reactive oxygen species, highlighting the interconnectedness of these signaling systems that PCBs can potentially disrupt. nih.gov

Induction of Apoptosis and Stress Responses

Exposure to pentachlorobiphenyls can trigger programmed cell death (apoptosis) and other cellular stress responses, contributing to their toxicity.

Studies on the congener 2,3',4,4',5-pentachlorobiphenyl (PCB 118) have demonstrated its ability to induce mitochondria-dependent apoptosis in the germ cells of male mice. researchgate.netnih.gov This exposure led to reduced testicular quality, tissue damage, and increased testicular cell apoptosis. researchgate.netnih.gov The mechanism involves the activation of the aryl hydrocarbon receptor (AhR)/Cyp1a1 pathway, which aggravates testicular oxidative stress and subsequently induces apoptosis. researchgate.netnih.gov Similarly, the highly toxic congener 3,3',4,4',5-pentachlorobiphenyl (PCB 126) was found to induce apoptosis in mouse granulosa cells, with the mitochondrial apoptosis pathway being implicated through changes in the expression of proteins like Caspase-3, Bax, and Bcl-2. nih.gov

The induction of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and prostaglandin (B15479496) synthesis, is another mechanism of PCB toxicity, although it appears to be highly specific to the congener structure. Research on Rat-1 cells showed that 2,2′,4,6,6′-pentachlorobiphenyl specifically increased COX-2 promoter activity, leading to enhanced synthesis of prostaglandin E2 (PGE2). oup.com However, the isomer 2,3,3′,4,4′-pentachlorobiphenyl, which is structurally very similar to 2,3,3',4,5'-pentachlorobiphenyl, had no effect on COX-2 induction. oup.com This finding suggests that the specific pattern of chlorine substitution is critical for this particular stress response, and it is possible that 2,3,3',4,5'-pentachlorobiphenyl may also not be a potent inducer of COX-2.

The mitogen-activated protein kinase (MAPK) signaling pathways are central to cellular processes like proliferation, differentiation, and apoptosis, and they are a target for PCBs. The JNK pathway, a component of the MAPK family, is consistently activated by 2,3',4,4',5-pentachlorobiphenyl (PCB 118) in thyroid cells, an effect linked to ROS production and subsequent inflammatory and dysfunctional responses. jst.go.jpnih.govnih.gov

Research into other pentachlorobiphenyls has further implicated the MAPK pathway. The induction of COX-2 by 2,2′,4,6,6′-pentachlorobiphenyl was found to be mediated by the ERK1/2 MAPK pathway and the tumor suppressor protein p53. oup.com The p53 protein, known as the "guardian of the genome," plays a critical role in responding to cellular stress by regulating the cell cycle, apoptosis, and metabolism. nih.gov The involvement of these fundamental signaling pathways underscores the potential for pentachlorobiphenyls to cause widespread cellular disruption.

| Cellular Response | PCB Congener Studied | Key Pathway/Mediator | Observed Outcome | Reference |

|---|---|---|---|---|

| Apoptosis | 2,3',4,4',5-PCB (PCB 118) | AhR/Cyp1a1, Mitochondria | Increased apoptosis in mouse germ cells | researchgate.netnih.gov |

| Apoptosis | 3,3',4,4',5-PCB (PCB 126) | Caspase-3, Bax, Bcl-2 | Increased apoptosis in mouse granulosa cells | nih.gov |

| Inflammation/Thyroid Dysfunction | 2,3',4,4',5-PCB (PCB 118) | JNK (MAPK) Pathway | Activation of JNK, production of inflammatory mediators | nih.govnih.gov |

| COX-2 Induction | 2,2′,4,6,6′-PCB | ERK1/2 (MAPK), p53 | Increased COX-2 expression and PGE2 synthesis | oup.com |

| COX-2 Induction | 2,3,3′,4,4′-PCB | N/A | No effect on COX-2 induction | oup.com |

Stereoselectivity of Chiral Pentachlorobiphenyl Atropisomers on Cellular Targets

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that are persistent in the environment and can bioaccumulate in food chains. Among the 209 different PCB congeners, those with restricted rotation around the central carbon-carbon bond can exist as stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other. These chiral PCBs, including the pentachlorobiphenyls, can exhibit stereoselectivity in their interactions with biological systems. This means that the individual atropisomers can have different toxicological effects due to their unique three-dimensional structures.

While specific research on the stereoselectivity of 2,3,3',4,5'-pentachlorobiphenyl (PCB 107) atropisomers on cellular targets is limited, studies on other chiral PCBs provide significant insights into the potential mechanisms. For instance, research on PCB 95 (2,2',3,5',6-pentachlorobiphenyl) has demonstrated clear enantioselective effects. The atropisomers of PCB 95 have been shown to interact differently with ryanodine (B192298) receptors (RyRs), which are critical for calcium signaling in cells. One atropisomer of PCB 95 was found to be more potent in altering RyR function compared to its mirror image. This differential interaction can lead to distinct downstream cellular effects, highlighting the importance of considering chirality in toxicological assessments.

The mechanism behind this stereoselectivity lies in the specific binding of the atropisomers to chiral biological molecules such as receptors and enzymes. The unique spatial arrangement of the chlorine atoms in each atropisomer determines how it fits into the binding site of a target protein. A more complementary fit will lead to a stronger interaction and, consequently, a more pronounced biological effect.

Although direct data for PCB 107 is scarce, it is plausible that its atropisomers would also exhibit stereoselective interactions with cellular targets, given its chiral nature. Further research is necessary to elucidate the specific cellular targets of PCB 107 atropisomers and the resulting toxicological consequences.

Ecological Impacts and Population-Level Effects

The persistence and bioaccumulative nature of pentachlorobiphenyls lead to their accumulation in higher trophic level organisms, posing a significant threat to wildlife populations. The ecological impacts can range from effects on individual organisms to broader population-level consequences.

Use of Bioindicators for Ecosystem Health Assessment (e.g., marine mammals, seabirds)

Marine mammals and seabirds are often used as bioindicators of ecosystem health due to their position at the top of marine food webs and their tendency to accumulate high concentrations of persistent organic pollutants like PCBs. By analyzing the levels and patterns of PCBs in the tissues of these animals, scientists can gain insights into the extent of contamination in a particular marine environment.

While comprehensive studies on the enantiomeric enrichment of 2,3,3',4,5'-pentachlorobiphenyl in marine mammals and seabirds are not widely available, the principle of atropisomeric enrichment of chiral PCBs in biota is well-established. As chiral PCBs move up the food chain, metabolic processes can preferentially degrade one atropisomer over the other. This leads to a non-racemic mixture (a mixture where the two atropisomers are not in equal proportions) in the tissues of higher-trophic-level organisms. The ratio of the two atropisomers, known as the enantiomeric fraction (EF), can provide information about the metabolic capabilities of different species and the sources of PCB contamination.

For example, studies on other chiral PCBs in species such as polar bears, seals, and various seabirds have shown significant deviations from racemic values in their tissues, indicating enantioselective metabolism. This information is crucial for understanding the fate and toxicokinetics of these compounds in marine ecosystems. Future research focusing on the enantiomeric signature of PCB 107 in marine bioindicators would be invaluable for assessing its specific ecological impact.

Development of Toxicity Thresholds and Ecological Risk Assessment Models

Establishing toxicity thresholds and developing ecological risk assessment models are essential for managing the risks posed by contaminants like 2,3,3',4,5'-pentachlorobiphenyl. Toxicity thresholds are concentrations below which adverse effects are not expected to occur. Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors.

For PCBs, ecological risk assessments often consider their "dioxin-like" toxicity. Some PCB congeners, particularly the non-ortho and mono-ortho substituted ones, can bind to the aryl hydrocarbon receptor (AhR) and elicit a range of toxic effects similar to those of dioxins. The toxicity of these congeners is often expressed in terms of toxic equivalency factors (TEFs), which relate the potency of a specific congener to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

While some toxicity data exists for other pentachlorobiphenyls, such as PCB 118 and PCB 126, specific toxicity thresholds for 2,3,3',4,5'-pentachlorobiphenyl are not well-defined in the scientific literature. The development of such thresholds would require extensive toxicological testing on relevant ecological receptors.

Probabilistic risk assessment models are increasingly being used to evaluate the risks of PCBs in the environment. These models can incorporate variability and uncertainty in exposure and toxicity data to provide a more realistic estimate of risk to wildlife populations. For instance, a probabilistic risk assessment for the effects of PCBs on bottlenose dolphins has been conducted, integrating tissue concentration data with dose-response relationships to predict reproductive risks. nih.gov

A comprehensive ecological risk assessment for 2,3,3',4,5'-pentachlorobiphenyl would need to consider its persistence, bioaccumulation potential, and the stereoselective toxicity of its atropisomers. The lack of specific data for this congener currently limits the development of precise risk assessment models.

Principles of Congener-Specific Analysis

Congener-specific analysis is the cornerstone of modern PCB monitoring, moving beyond the limitations of earlier methods that quantified PCBs as commercial mixtures (Aroclors). This approach focuses on the individual determination of each of the 209 possible PCB congeners.

Importance of Resolving Individual Congeners in Complex Mixtures

The resolving of individual congeners, such as 2,3,3',4,5'-pentachlorobiphenyl, within complex environmental mixtures is of paramount importance for several reasons. The toxicity and environmental fate of PCBs are highly dependent on the specific congener structure, including the number and position of chlorine atoms on the biphenyl rings. clu-in.org Co-elution, where multiple congeners are detected as a single peak in chromatographic analysis, can lead to inaccurate quantification and risk assessment. uiowa.edu

Different congeners exhibit varying degrees of toxicity. For instance, a subset of PCBs, often referred to as "dioxin-like" congeners, exhibit a toxic mechanism similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). epa.gov Accurate risk assessment, therefore, necessitates the separation and quantification of these specific congeners from the less toxic ones. clu-in.orguiowa.edu Furthermore, the analysis of individual congener patterns can provide insights into the source of the PCB contamination, as different commercial mixtures had distinct congener profiles that are altered in the environment through weathering and metabolic processes. clu-in.org

Sample Collection and Preparation Techniques for Diverse Matrices

The accurate determination of 2,3,3',4,5'-pentachlorobiphenyl in environmental samples begins with appropriate collection and rigorous preparation to isolate the target analyte from complex matrices. cdc.gov

Extraction and Clean-up Procedures for Water, Soil, Sediment, and Biota Samples

The selection of extraction and clean-up methods is dictated by the sample matrix and the physicochemical properties of 2,3,3',4,5'-pentachlorobiphenyl, a nonpolar and persistent compound.

Water: For aqueous samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques. cdc.gov SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of organic solvent. LLE uses a solvent, such as hexane (B92381), to partition the PCBs from the water phase.

Soil and Sediment: The strong adsorption of PCBs to organic matter in soil and sediment necessitates more aggressive extraction techniques. who.int Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are frequently employed. nih.govthermofisher.com These methods use organic solvents at elevated temperatures and pressures to enhance the extraction efficiency. After extraction, a multi-step clean-up is essential to remove interfering compounds. This often involves techniques like gel permeation chromatography (GPC) to remove high-molecular-weight substances and column chromatography with adsorbents such as silica (B1680970) gel, alumina (B75360), or Florisil to separate the PCBs from other co-extracted organic compounds like pesticides. cdc.govepa.gov

Biota: The analysis of biological tissues, such as fish or adipose tissue, requires the removal of a significant amount of lipids, which can interfere with the analysis. cdc.gov The extraction is typically performed with a mixture of polar and nonpolar solvents. nih.gov Following extraction, lipid removal is achieved through techniques such as GPC or dialysis. Further cleanup on silica gel or Florisil columns is then performed to isolate the PCBs. cdc.gov

A summary of common extraction and clean-up procedures is presented in the table below.

| Matrix | Extraction Technique | Clean-up Technique |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Minimal, may involve solvent exchange |

| Soil/Sediment | Soxhlet, Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE) | Gel Permeation Chromatography (GPC), Silica Gel, Alumina, Florisil |

| Biota | Solvent Extraction | Gel Permeation Chromatography (GPC), Silica Gel, Florisil, Dialysis |

Chromatographic Separation Techniques

The instrumental analysis of 2,3,3',4,5'-pentachlorobiphenyl relies on high-resolution chromatographic techniques to separate it from other PCB congeners and potential interferences.

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC), utilizing capillary columns, is the standard technique for the separation of PCB congeners. who.int The separation is based on the differential partitioning of the congeners between a gaseous mobile phase and a liquid stationary phase coated on the inside of a long, narrow capillary column. The choice of the stationary phase is critical for achieving the desired separation. Nonpolar stationary phases are often used for PCB analysis.

For detection, an electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs. However, for unambiguous identification and confirmation, mass spectrometry (MS) is the preferred detection method. High-resolution mass spectrometry (HRMS) provides very low detection limits and high selectivity, making it the gold standard for the analysis of trace levels of PCBs. epri.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced resolving power compared to conventional one-dimensional GC. bac-lac.gc.cachemistry-matters.comchromatographyonline.com In GC×GC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. bac-lac.gc.cachemistry-matters.com This results in a two-dimensional separation, providing much greater peak capacity and the ability to separate co-eluting congeners that would overlap in a single-column separation. bac-lac.gc.cagcms.cz

The structured nature of GC×GC chromatograms, where compounds of similar chemical properties elute in specific regions of the two-dimensional plot, aids in the identification of unknown compounds. gcms.cz This technique is particularly advantageous for analyzing complex environmental samples containing a wide range of PCB congeners and other persistent organic pollutants. chemistry-matters.comuwaterloo.ca The enhanced separation capability of GC×GC can lead to more accurate quantification of individual congeners like 2,3,3',4,5'-pentachlorobiphenyl, even in highly contaminated samples. gcms.cz

The following table summarizes the key features of HRGC and GC×GC for the analysis of 2,3,3',4,5'-pentachlorobiphenyl.

| Technique | Principle | Advantages |

| High-Resolution Gas Chromatography (HRGC) | Separation based on partitioning between a mobile gas phase and a stationary liquid phase in a single capillary column. | Well-established, robust, good resolution for many congeners. |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Effluent from a primary column is continuously transferred and further separated on a second column with a different stationary phase. | Significantly increased peak capacity and resolving power, improved sensitivity, structured chromatograms for easier compound identification. |

An in-depth look at the analytical methodologies for the environmental surveillance of the specific polychlorinated biphenyl (PCB) congener, 2,3,3',4,5'-Pentachlorobiphenyl, reveals a sophisticated array of techniques designed for its precise detection and quantification. These methods are crucial for understanding its prevalence and behavior in various environmental matrices.

Remediation Strategies for 2,3,3 ,4,5 Pentachlorobiphenyl Contamination

Ex Situ Remediation Technologies

Ex situ remediation involves the excavation or removal of the contaminated material for treatment. These technologies are often more controlled and can achieve higher removal efficiencies in a shorter timeframe compared to in situ methods.

Thermal Treatment (e.g., incineration)

High-temperature incineration is a well-established and effective technology for the destruction of Polychlorinated Biphenyls (PCBs), including pentachlorobiphenyls. This process utilizes controlled flame combustion at temperatures typically ranging from 870 to 1,200 °C to thermally degrade the contaminants.

The primary goal of incineration is to heat the contaminated media to a temperature that volatilizes and destroys the organic compounds. For PCBs, high-temperature incinerators are designed to achieve a destruction and removal efficiency (DRE) of 99.9999%. The process converts the hazardous organic compounds into less harmful substances such as carbon dioxide, water, and hydrogen chloride. The resulting treated soil or material can often be used as fill material.

Different types of incinerators are used, including rotary kilns, liquid injection incinerators, and cement kilns. The choice of incinerator depends on the nature of the contaminated material. For instance, contaminated soils and sludges are often treated in rotary kilns. While highly effective, incineration is an expensive remediation option and requires the transport of contaminated materials to a licensed facility. toxicdocs.orgepa.gov

Low-temperature thermal desorption (LTTD), operating between 200°F and 800°F (approximately 93°C to 427°C), is another thermal option. However, LTTD separates contaminants from the soil rather than destroying them. The volatilized contaminants are then collected and must be treated in a secondary process, often high-temperature incineration. epa.govnih.gov

Solvent Extraction

Solvent extraction is a physical separation process that uses a solvent to remove organic contaminants like 2,3,3',4,5'-Pentachlorobiphenyl from soil, sediment, or sludge. epa.gov The technology does not destroy the contaminant but concentrates it into a smaller volume for subsequent treatment or disposal, often by incineration. The treated soil is then returned to the site. uwaterloo.ca

The process typically involves the following steps:

Preparation: The contaminated soil is excavated and screened to remove large debris.

Extraction: The soil is mixed with a solvent in an extractor vessel. The PCBs dissolve into the solvent.

Separation: The concentrated solvent-contaminant mixture is separated from the treated soil and any water.

Solvent Recovery: The solvent is recovered from the contaminant stream, usually through distillation, allowing it to be recycled within the process.

The effectiveness of solvent extraction depends on several factors, including the type of solvent, soil characteristics (e.g., moisture content, organic matter), and the number of extraction cycles. clu-in.orgepa.gov Research has shown that various solvents and solvent mixtures can be effective. For example, a study on weathered PCB-contaminated soils found that hexane (B92381) was a more effective extraction solvent than methanol (B129727). nih.gov Another study identified isopropyl alcohol, ethanol, and triethylamine (B128534) as suitable solvents. uwaterloo.ca Modern techniques like Pressurized Liquid Extraction (PLE) use elevated temperatures and pressures to improve efficiency and reduce solvent consumption. nih.gov

Table 1: Effectiveness of Solvent Extraction on PCB-Contaminated Soil

| Technology/Study | Solvent(s) Used | Contaminated Matrix | Initial PCB Concentration | Final PCB Concentration | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|

| CF Systems™ Process (Treatability Study) | Proprietary (Butane/Propane) | Soil (Aroclor 1254) | Not specified | 1.8 mg/kg | ~99.3% | clu-in.org |

| Terra-Kleen System (SITE Program) | Proprietary | Soil (Aroclor 1260) | 17 to 640 mg/kg | < 2 mg/kg | Not specified | clu-in.org |

| Soxhlet Extraction (Lab Study) | Hexane | PCB-contaminated quartz sand | Not specified | Below detection limit after 4h | Complete extraction | nih.gov |